molecular formula C19H21NO5 B2572436 4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid CAS No. 941984-64-1

4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid

Cat. No.: B2572436
CAS No.: 941984-64-1
M. Wt: 343.379
InChI Key: PKONRFQXBWXRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired isoquinoline derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which are of significant interest in medicinal chemistry due to their potential therapeutic properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives such as:

Uniqueness

What sets 4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid apart from similar compounds is its unique structural features, such as the presence of both methoxy and benzoic acid moieties. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-23-17-9-13-7-8-20-16(15(13)10-18(17)24-2)11-25-14-5-3-12(4-6-14)19(21)22/h3-6,9-10,16,20H,7-8,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKONRFQXBWXRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)COC3=CC=C(C=C3)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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